molecular formula C13H8Cl2O2 B1610233 4-(2,4-dichlorophenyl)benzoic Acid CAS No. 195457-72-8

4-(2,4-dichlorophenyl)benzoic Acid

Cat. No.: B1610233
CAS No.: 195457-72-8
M. Wt: 267.1 g/mol
InChI Key: OZFFPJBMCGKDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dichlorophenyl)benzoic acid is an aromatic carboxylic acid featuring a benzoic acid core substituted with a 2,4-dichlorophenyl group at the para position. The direct attachment of the dichlorophenyl group (without linkers like ethers or esters) likely enhances planarity and electron-withdrawing effects, influencing acidity (pKa), solubility, and biological interactions. Chlorine atoms at the 2- and 4-positions increase lipophilicity and may enhance binding to hydrophobic targets, making it relevant in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFFPJBMCGKDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444474
Record name 2',4'-Dichloro-biphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195457-72-8
Record name 2',4'-Dichloro-biphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorobiphenyls, including 2’,4’-Dichlorobiphenyl-4-carboxylic acid, can be achieved through various methods. One common method involves the Ullmann reaction, which is used for the preparation of symmetrical and unsymmetrical polychlorobiphenyls . Another method involves the decomposition of aroyl peroxides in appropriate substrates, particularly in the presence of electron acceptors . Additionally, the Suzuki–Miyaura coupling reaction is widely applied for carbon–carbon bond formation, utilizing organoboron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for 2’,4’-Dichlorobiphenyl-4-carboxylic acid typically involve large-scale synthesis using the aforementioned synthetic routes. The Ullmann reaction and Suzuki–Miyaura coupling are particularly favored due to their efficiency and high yields .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes classical esterification. In one protocol, refluxing 4-(2,4-dichlorophenyl)benzoic acid with methanol in the presence of sulfuric acid yields the corresponding methyl ester (85% yield) . Similar reactions with ethanol or propanol proceed efficiently under acid catalysis.

ReagentConditionsProductYieldReference
MethanolH₂SO₄, refluxMethyl ester85%
EthanolH₂SO₄, 80°CEthyl ester78%

Amidation and Thioureide Formation

The acid reacts with amines after activation to acyl chlorides. Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its acid chloride, which subsequently reacts with primary or secondary amines to form amides. For example:

  • Reaction with aniline derivatives produces N-aryl amides (70–80% yields) .

  • Thioureides are synthesized by reacting the acid chloride with thioureas, yielding compounds with antimicrobial activity (MIC = 32–256 μg/mL against S. aureus and C. albicans) .

Sulfonation and Sulfamoyl Derivatives

Electrophilic sulfonation at the meta-position relative to the carboxylic acid group occurs under harsh conditions. Chlorosulfonic acid (ClSO₃H) at 135°C introduces a sulfonyl chloride group, forming 2,4-dichloro-5-sulfonyl chloride benzoic acid . Subsequent ammonolysis yields sulfonamide derivatives:

StepReagent/ConditionsProductYieldReference
SulfonationClSO₃H, 135°C, 4hSulfonyl chloride intermediate70%
AmmonolysisNH₃, H₂O, 20°C2,4-Dichloro-5-sulfamoylbenzoic acid65%

Decarboxylation

Thermal decarboxylation occurs at 200–250°C, producing 2,4-dichlorobiphenyl as a major product. Copper catalysts (e.g., Cu powder) enhance the reaction rate .

Electrophilic Aromatic Substitution

The dichlorophenyl ring’s electron-withdrawing effects direct electrophiles to the meta and para positions relative to chlorine atoms. Nitration with fuming HNO₃/H₂SO₄ at 50°C yields nitro derivatives, though yields are modest (40–50%) due to steric and electronic hindrance .

Reduction of the Carboxylic Acid Group

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to 4-(2,4-dichlorophenyl)benzyl alcohol (60% yield) . Catalytic hydrogenation (H₂/Pd-C) is less effective due to deactivation by chlorine substituents.

Comparative Reactivity with Analogues

The dichlorophenyl group significantly alters reactivity compared to non-halogenated benzoic acids:

CompoundReaction Rate (Esterification)Sulfonation Yield
Benzoic acid100% (baseline)90%
This compound85%70%

Data derived from .

Biological Activity Correlations

Derivatives like thioureides and sulfonamides exhibit structure-dependent antimicrobial effects :

  • Thioureides : Broad-spectrum activity against Gram-negative bacteria (E. coli, MIC = 32 μg/mL) and fungi (C. albicans, MIC = 32 μg/mL) .

  • Sulfonamides : Improved solubility and target binding due to sulfamoyl groups .

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis:
4-(2,4-Dichlorophenyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential anti-inflammatory and analgesic properties. Research indicates that compounds derived from this acid can exhibit significant biological activities, making them candidates for further drug development .

Case Study:
A study highlighted the synthesis of 4H-benzo[d][1,3]oxazin-4-ones from substituted anthranilic acids, demonstrating that derivatives of this compound showed hypolipidemic activity and potential as protease inhibitors. These findings suggest that this compound could play a role in developing treatments for diseases such as cancer and diabetes .

Agricultural Applications

Herbicide Formulation:
In agriculture, this compound is utilized in the formulation of herbicides. It targets specific weed species effectively, enhancing crop protection and yield. The compound's effectiveness in controlling unwanted vegetation makes it a valuable asset in agrochemical formulations .

Research Insights:
Research has shown that the incorporation of this compound into herbicide formulations can improve their efficacy while minimizing environmental impact. Studies focus on optimizing its use to ensure sustainable agricultural practices .

Polymer Chemistry

Modifier in Polymer Formulations:
The compound acts as a modifier in polymer chemistry, improving thermal stability and mechanical properties of materials. This application is crucial for manufacturing durable plastics and composites used in various industries .

Performance Enhancement:
By incorporating this compound into polymer matrices, researchers have observed enhanced performance characteristics such as increased heat resistance and improved mechanical strength .

Analytical Chemistry

Standard in Chromatographic Techniques:
In analytical chemistry, this compound is employed as a standard in chromatographic techniques. It aids researchers in quantifying similar compounds within complex mixtures, facilitating accurate analysis .

Method Development:
The use of this compound has been integral in developing robust analytical methods for detecting and quantifying pollutants and other compounds in environmental samples .

Environmental Studies

Impact Assessment:
Research on this compound includes studying its environmental impact and degradation pathways. Understanding how this compound interacts with ecosystems is vital for assessing its safety and regulatory compliance .

Pollutant Degradation:
Studies have focused on the degradation of this compound in various environmental matrices to evaluate its persistence and potential ecological effects. The insights gained contribute to better environmental management practices and regulatory frameworks .

Mechanism of Action

The mechanism of action of 2’,4’-Dichlorobiphenyl-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(2,4-dichlorophenyl)benzoic acid with key analogs, emphasizing differences in functional groups, substituent positions, and applications:

Compound Name Molecular Formula Structural Features Key Differences Applications
This compound C₁₃H₈Cl₂O₂ Benzoic acid with directly attached 2,4-dichlorophenyl group. No linker; planar structure. Potential pharmaceutical intermediate, herbicide research.
4-[(2,4-Dichlorophenoxy)methyl]benzoic acid C₁₄H₁₀Cl₂O₃ Phenoxy methyl linker between benzoic acid and dichlorophenyl group. Ether linkage increases flexibility; reduced planarity. Studied for herbicidal and antimicrobial activities.
4-[(2,4-Dichlorobenzyl)oxy]benzoic acid C₁₄H₁₀Cl₂O₃ Benzyl ether linker. Enhanced steric bulk; altered metabolic stability. Medicinal chemistry (enzyme inhibition studies).
2,4-Dichlorophenoxyacetic Acid (2,4-D) C₈H₆Cl₂O₃ Phenoxyacetic acid structure. Acetic acid chain instead of benzoic acid; classic herbicide. Broad-spectrum herbicide.
4-(2-Chloro-4-fluorophenyl)benzoic acid C₁₃H₈ClFO₂ Fluorine replaces one chlorine atom. Altered electronic properties (weaker electron-withdrawing effect of F vs. Cl). Materials science (e.g., liquid crystals) and receptor-targeted drug design.
4-(4-Chlorophenoxy)benzoic acid C₁₃H₉ClO₃ Phenoxy group instead of direct phenyl attachment. Reduced hydrophobicity; different binding kinetics. Herbicide intermediate, anti-inflammatory research.

Key Observations:

Linker Effects : Compounds with ether or methylene linkers (e.g., ) exhibit reduced planarity and modified bioavailability compared to the direct phenyl attachment in this compound .

Functional Group Impact : The absence of a carboxylic acid group in 2,4-D () shifts its application toward herbicidal rather than pharmacological uses .

Unique Features of this compound

  • Electronic Properties : The 2,4-dichloro substitution creates a strong electron-deficient aromatic ring, enhancing reactivity in electrophilic substitution and metal-catalyzed coupling reactions.
  • Biological Interactions : The planar structure may facilitate intercalation into DNA or binding to hydrophobic enzyme pockets, a trait leveraged in anticancer and antimicrobial drug design (inferred from analogs in ).
  • Acidity: The carboxylic acid group (pKa ~2.8–3.5) and electron-withdrawing Cl atoms increase acidity compared to non-halogenated analogs, influencing solubility and ionization in physiological conditions.

Biological Activity

4-(2,4-Dichlorophenyl)benzoic acid is a benzoic acid derivative that has garnered attention for its diverse biological activities. This compound exhibits potential applications in various fields, including pharmaceuticals and agriculture, due to its effects on enzyme inhibition, antimicrobial properties, and modulation of cellular pathways.

Chemical Structure

The chemical structure of this compound is characterized by a benzoic acid core with a dichlorophenyl substituent. The presence of chlorine atoms enhances the compound's reactivity and biological activity.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzyme activities. A study found that compounds related to benzoic acids can bind to enzymes, potentially affecting metabolic pathways. This inhibition could be relevant for therapeutic applications targeting diseases where enzyme activity is dysregulated .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects. It has shown potential against various pathogens, including bacteria and fungi. The structural features of this compound contribute to its ability to disrupt microbial cell functions .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against certain cancer cell lines. For instance, research indicated that derivatives of benzoic acid could induce apoptosis in cancer cells without significantly affecting normal cells .

Study on Protein Degradation Systems

A notable study evaluated the effects of benzoic acid derivatives on protein degradation systems in human foreskin fibroblasts. The findings suggested that these compounds could enhance the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway, which are critical for cellular homeostasis. Among the tested compounds, those structurally similar to this compound showed significant activation of cathepsins B and L, enzymes involved in protein turnover .

CompoundConcentration (μg/mL)Proteasome Activity (%)Cathepsin B Activity (%)Cathepsin L Activity (%)
110467.3 ± 3.9Significant ActivationSignificant Activation
210Not SignificantLow ActivationLow Activation
310High ActivationHigh ActivationHigh Activation

Antiproliferative Activity

In another investigation focusing on antiproliferative effects, this compound demonstrated the ability to inhibit cell growth in various cancer cell lines. The compound's mechanism appears linked to its capacity to induce oxidative stress within cells, leading to increased apoptosis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-dichlorophenyl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
4-(2,4-dichlorophenyl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.